molecular formula C12H18ClO4P B14947181 Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate

Katalognummer: B14947181
Molekulargewicht: 292.69 g/mol
InChI-Schlüssel: QAWXOJPOBUZRDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₈ClO₄P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a diethyl ester and a 4-chlorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl [1-(4-chlorophenyl)-1-hydroxypropyl]phosphonate
  • Diethyl [1-(4-chlorophenyl)-1-hydroxybutyl]phosphonate
  • Diethyl [1-(4-chlorophenyl)-1-hydroxyphenyl]phosphonate

Uniqueness

Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is unique due to its specific structural features, including the 4-chlorophenyl group and the hydroxyethyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H18ClO4P

Molekulargewicht

292.69 g/mol

IUPAC-Name

1-(4-chlorophenyl)-1-diethoxyphosphorylethanol

InChI

InChI=1S/C12H18ClO4P/c1-4-16-18(15,17-5-2)12(3,14)10-6-8-11(13)9-7-10/h6-9,14H,4-5H2,1-3H3

InChI-Schlüssel

QAWXOJPOBUZRDI-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(C)(C1=CC=C(C=C1)Cl)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.